3-(4-iodo-5-methyl-1H-pyrazol-1-yl)propanoic acid is a compound of interest in organic chemistry and medicinal research. It features a pyrazole ring substituted with an iodine atom and a propanoic acid moiety, making it a versatile building block for various chemical syntheses. The compound is recognized for its potential biological activities, including antimicrobial and anticancer properties.
The compound is typically synthesized through multi-step organic reactions involving iodination and subsequent functional group modifications. It can also be obtained from specialized chemical suppliers, such as VWR and BenchChem, which provide detailed specifications including purity and molecular weight.
3-(4-iodo-5-methyl-1H-pyrazol-1-yl)propanoic acid falls under the category of pyrazole derivatives, which are known for their diverse biological activities. Its classification can be further detailed as follows:
The synthesis of 3-(4-iodo-5-methyl-1H-pyrazol-1-yl)propanoic acid typically involves several key steps:
The synthesis may require specific solvents (e.g., dimethylformamide), catalysts (e.g., palladium-based catalysts), and temperature control to optimize yield and purity. Industrial methods may utilize continuous flow reactors for efficiency.
The molecular structure of 3-(4-iodo-5-methyl-1H-pyrazol-1-yl)propanoic acid can be described by its molecular formula and molecular weight of approximately 280.063 g/mol. The structure features:
Key structural data includes:
Property | Value |
---|---|
Molecular Formula | C₇H₉IN₂O₂ |
Molecular Weight | 280.063 g/mol |
CAS Number | 6715-93-1 |
MDL Number | MFCD03419619 |
3-(4-iodo-5-methyl-1H-pyrazol-1-yl)propanoic acid can undergo several types of chemical reactions:
Common reagents used in these reactions include:
These reactions allow for the generation of a range of derivatives with modified biological activities.
The mechanism of action for 3-(4-iodo-5-methyl-1H-pyrazol-1-yl)propanoic acid involves interactions with biological targets such as enzymes and receptors. The presence of the amino group allows for hydrogen bonding, while the iodine atom may participate in halogen bonding, enhancing binding affinity to target proteins.
Research indicates that pyrazole derivatives can modulate various biochemical pathways related to inflammation, tumor growth, and infectious diseases. The compound's solubility and molecular weight suggest favorable pharmacokinetics, potentially leading to effective absorption and distribution in biological systems.
The physical properties of 3-(4-iodo-5-methyl-1H-pyrazol-1-yl)propanoic acid include:
Relevant chemical properties include:
Property | Value |
---|---|
Melting Point | Not specified |
Boiling Point | Not specified |
Solubility | Soluble in organic solvents |
These properties influence its behavior in various chemical reactions and applications.
3-(4-iodo-5-methyl-1H-pyrazol-1-yl)propanoic acid has several scientific applications:
This compound's unique structural features make it valuable across multiple fields, from synthetic chemistry to pharmacology.
Pyrazole derivatives constitute a privileged scaffold in medicinal chemistry due to their versatile pharmacological profiles and structural adaptability. These five-membered heterocyclic rings containing two adjacent nitrogen atoms serve as bioisosteres for imidazole and other aromatic systems, enhancing metabolic stability while retaining target affinity. Clinically significant pyrazole-based drugs include the COX-2 inhibitor Celecoxib (anti-inflammatory), the ALK/ROS1 inhibitor Crizotinib (anticancer), and the CB1 antagonist Rimonabant (anti-obesity) [2] [9]. The pyrazole nucleus enables diverse binding interactions—its pyrrole-like nitrogen acts as a hydrogen bond donor, while the pyridine-like nitrogen functions as a hydrogen bond acceptor. This amphoteric character facilitates binding to biological targets across therapeutic areas, including oncology, neurology, and infectious diseases [5] [9]. Approximately 15% of all small-molecule drugs approved between 2010–2020 contained pyrazole or related azole heterocycles, underscoring their pharmaceutical relevance [2].
Table 1: Clinically Significant Pyrazole-Based Pharmaceuticals
Drug Name | Therapeutic Category | Molecular Target | Key Structural Features |
---|---|---|---|
Celecoxib | Anti-inflammatory | COX-2 enzyme | 1,5-Diarylpyrazole with sulfonamide |
Crizotinib | Anticancer | ALK/ROS1 kinases | 2-Aminopyridine-pyrazole core |
Rimonabant | Anti-obesity | Cannabinoid receptor CB1 | 1,3-Dichlorophenylpiperazinyl pyrazole |
Pirtobrutinib | Anticancer (2023 FDA approval) | BTK kinase | 4-Aminopyrazole derivative |
Iodo-substituted pyrazoles represent critical building blocks in medicinal chemistry due to the iodine atom’s dual role as a steric placeholder and synthetic handle. The compound 3-(4-iodo-5-methyl-1H-pyrazol-1-yl)propanoic acid (CAS# 6715-93-1) exemplifies this strategic design with molecular formula C₇H₉IN₂O₂ and molecular weight 280.07 g/mol [1] [10]. Key structural features include:
Spectroscopic identifiers include the SMILES notation O=C(O)CCN1N=CC(I)=C1C
and InChIKey XRPXQEHTMVTVJO-UHFFFAOYSA-N
, which facilitate chemical database mining [1] [10]. The iodine atom’s heavy atom effect also makes these derivatives valuable in radiopharmaceutical applications, though this specific compound’s exploration remains preclinical.
The medicinal exploitation of pyrazoles traces back to Ludwig Knorr’s 1883 synthesis of antipyrine (phenazone) via condensation of phenylhydrazine with acetoacetic ester—a landmark discovery establishing pyrazoles as accessible synthetic targets [2] [8]. Key evolutionary milestones include:
The synthesis of iodinated pyrazoles advanced significantly with Bishop’s 1997 regioselective iodination protocol using NIS/H₂SO₄, which achieved >85% yields for electron-deficient substrates previously resistant to iodination [8]. This methodology directly enabled practical access to derivatives like 3-(4-iodo-5-methyl-1H-pyrazol-1-yl)propanoic acid, now commercially available from suppliers like Matrix Scientific and BLD Pharmatech for drug discovery applications [4] [6].
Table 2: Evolution of Key Pyrazole Synthesis Methodologies
Time Period | Synthetic Methodology | Regioselectivity Control | Key Advancements |
---|---|---|---|
1883–1950 | Knorr condensation (1,3-dicarbonyls + hydrazines) | Low (mixtures of 3,5-isomers) | Foundation of pyrazole chemistry |
1960–1990 | Vinyl ketone cyclocondensation | Moderate (via steric bias) | Access to 1,3,5-trisubstituted pyrazoles |
1990–Present | NIS-mediated iodination | High (C4 for alkoxy, C5 for CF₃ pyrazoles) | Enabled electron-deficient substrates like 3-CF₃ pyrazoles |
2005–Present | Transition metal-catalyzed coupling | N/A (postsynthetic modification) | Diversification of iodo precursors to complex targets |
The preparation of 3-(4-iodo-5-methyl-1H-pyrazol-1-yl)propanoic acid relies on two complementary iodination strategies:
Post-iodination, N-alkylation with ethyl acrylate followed by saponification installs the propanoic acid moiety. Global yields range from 40–65% across three steps, with purity >95% confirmed by HPLC [3] [6].
Table 3: Commercial Sources and Specifications
Supplier | Catalog Number | Purity | Price (USD) | Pack Size |
---|---|---|---|---|
Matrix Scientific | 027443 | >95% | $252 | 500 mg |
American Custom Chemicals | HCH0040242 | 95.00% | $1419.09 | 2.5 g |
BLD Pharmatech | Custom synthesis | Not specified | Quote-based | Multi-gram |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 2819-08-1
CAS No.: 8017-89-8
CAS No.: